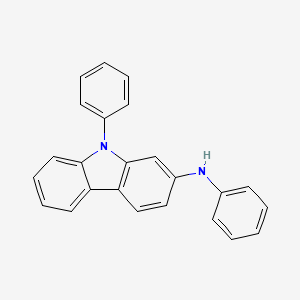

N,9-Diphenyl-9H-carbazol-2-amine

Description

Significance of Carbazole (B46965) Derivatives in Organic Chemistry and Materials Science

Carbazole and its derivatives are a cornerstone of organic electronics due to their advantageous properties. mdpi.commdpi.com These compounds are known for their:

Excellent Hole-Transporting Properties: The electron-rich nature of the carbazole unit facilitates the movement of positive charge carriers (holes), a crucial function in many electronic devices. mdpi.comresearchgate.net

High Thermal and Electrochemical Stability: The aromaticity of the carbazole structure imparts significant stability, enabling devices to withstand a range of operating conditions. mdpi.comresearchgate.net

High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit strong light emission, making them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Tunable Electronic Structure: The ease of functionalization at various positions on the carbazole ring allows for the precise tuning of its optical and electronic properties to meet the specific requirements of different applications. mdpi.comacs.org

These characteristics have led to the widespread use of carbazole-based materials in a variety of optoelectronic and photovoltaic devices, including OLEDs, solar cells, and sensors. mdpi.comrsc.org Researchers continuously explore new synthetic methods, such as carbon-nitrogen and carbon-carbon cross-coupling reactions, to create carbazole-containing structures with optimized electronic activity. mdpi.com

Structural Features and Aromaticity of N,9-Diphenyl-9H-carbazol-2-amine

The core carbazole unit is an aromatic heterocycle, and the attached phenyl and diphenylamine (B1679370) groups further extend the π-conjugated system. rsc.orgrsc.org This extended conjugation is crucial for its charge-transporting capabilities. The aromatic nature of the carbazole ring system provides a high degree of stability to its derivatives under various conditions. researchgate.net

Overview of Research Trajectories for this compound

Research on this compound and related carbazole derivatives is primarily focused on their application as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and as components in OLEDs. acs.orgrsc.org

In the realm of PSCs, the goal is to develop cost-effective and highly efficient HTMs that can replace the current standard, spiro-OMeTAD, which is expensive due to its complex synthesis and purification. acs.orgnih.gov Carbazole derivatives are promising alternatives due to their excellent photovoltaic properties, chemical stability, and ease of functionalization. acs.org Research efforts are directed towards designing and synthesizing novel carbazole-based HTMs with optimized energy levels, hole mobility, and power conversion efficiencies. acs.org

For OLEDs, carbazole derivatives are valued for their ability to function as host materials for phosphorescent emitters, as fluorescent emitters themselves, and as materials for thermally activated delayed fluorescence (TADF) emitters. mdpi.commdpi.com The molecular design of these compounds is critical as it directly influences their electronic and photophysical properties, ultimately impacting the efficiency and color purity of the OLED device. mdpi.comrsc.org Current research is exploring fused-ring carbazole derivatives to achieve a wide range of emission colors and high external quantum efficiencies. rsc.orgrsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Application Area |

| This compound | 1427316-55-9 | C24H18N2 | 334.41 | Hole Transport Material |

| N,N-Diphenyl-9H-carbazol-2-amine | 929099-71-8 | C24H18N2 | 334.41 | OLEDs |

| N,9-Diphenyl-9H-carbazol-3-amine | 894791-43-6 | C24H18N2 | 334.41 | OLEDs |

| 9-Ethyl-9H-carbazol-2-amine | 40444-36-8 | C14H14N2 | 210.27 | Organic Synthesis |

| 3-Amino-9-ethylcarbazole | 132-32-1 | C14H14N2 | 210.28 | Organic Synthesis |

Structure

3D Structure

Properties

IUPAC Name |

N,9-diphenylcarbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-22-21-13-7-8-14-23(21)26(24(22)17-19)20-11-5-2-6-12-20/h1-17,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVOQKHZCNGWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301563 | |

| Record name | N,9-Diphenyl-9H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427316-55-9 | |

| Record name | N,9-Diphenyl-9H-carbazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427316-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,9-Diphenyl-9H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,9-Diphenyl-9H-carbazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N,9-Diphenyl-9H-carbazol-2-amine

Traditional methods for synthesizing the this compound backbone often involve palladium-catalyzed reactions and Ullmann coupling, which are well-established in organic synthesis.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a cornerstone for forming carbon-nitrogen bonds. nih.gov This reaction is instrumental in the synthesis of N-aryl and N-heterocyclic compounds, including carbazole (B46965) derivatives. The process typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this could involve the reaction of a suitably substituted carbazole with an aniline (B41778) derivative or vice versa. The efficiency of the reaction is often enhanced by the use of specialized phosphine (B1218219) ligands that stabilize the palladium catalyst and facilitate the catalytic cycle. nih.govchemrxiv.org A study demonstrated the palladium-catalyzed amidation of carbazoles at the N9 position using isocyanates, offering a direct and efficient route to N-functionalized carbazoles. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Carbazole Synthesis

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂, SPhos, K₃PO₄ | 2'-Bromoacetanilide, 2-Methoxyphenylboronic acid | 2-Acetamino-2'-methoxybiphenyl | 97% | nih.gov |

| Tris(dibenzylideneacetone)dipalladium, Triphenylphosphine, Sodium tert-butoxide | 9H-Carbazole, 1-Bromonaphthalene | 9-(1-Naphthyl)-9H-carbazole | N/A | google.com |

| Pd₂(dba)₃, t-Bu₃P, 4-Iodobenzyl alcohol | Potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate | Poly[9-(2-octyldodecyl)-3,6-carbazole] | N/A | nih.gov |

| Pd(OAc)₂, Cu(OAc)₂, O₂ | 2-Acetaminobiphenyl | N-Acetylcarbazole | ~100% | nih.gov |

This table is interactive. Users can sort data by column headers.

The Ullmann condensation or Ullmann coupling is a classic method for forming carbon-carbon or carbon-heteroatom bonds, often using copper catalysis at elevated temperatures. organic-chemistry.orgslideshare.net In the context of carbazole synthesis, it can be used to create the diarylamine precursor to the carbazole or to directly form the carbazole ring through an intramolecular coupling. theaic.org For instance, the reaction of an o-iodoaniline with an aryl halide in the presence of copper can yield a diarylamine, which can then be cyclized to form a carbazole. organic-chemistry.org Nucleophilic aromatic substitution reactions also play a role, where a nucleophile, such as an amine, displaces a leaving group on an aromatic ring to form a C-N bond, a key step in building the carbazole framework. rsc.org Recent advancements have led to milder reaction conditions for Ullmann-type reactions, sometimes even in the absence of additional ligands. frontiersin.orgnih.gov

Advanced Synthetic Approaches to Carbazole Derivatives Relevant to this compound

More recent synthetic strategies focus on efficiency, regioselectivity, and functional group tolerance, employing methods like light-promoted reactions, tandem processes, and versatile coupling reactions.

Photocatalysis has emerged as a powerful tool in organic synthesis. Light-promoted tandem reactions offer an efficient pathway to construct the carbazole core. One such method involves the oxidative cyclization of 3-alkenylindoles with styrenes under visible light, catalyzed by an iridium complex, to yield carbazole derivatives. nih.gov This process proceeds through a tandem [2 + 2] cycloaddition and rearrangement. Another innovative approach reports the one-pot synthesis of carbazoles from nitroarenes and Grignard reagents through a thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization, requiring only purple light irradiation without any external catalysts. rsc.org

N-acylation of carbazoles is a common method for introducing functional groups onto the nitrogen atom. rsc.org This can be followed by condensation reactions to build more complex carbazole-based structures. For example, a metal-free N-acylation of carbazoles has been achieved using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid (H₃PO₄). rsc.org Another approach involves the synthesis of N-acyl carbazoles from cyclic diaryliodonium salts and amides, facilitated by copper iodide. nih.gov The synthesis of various carbazole derivatives has also been achieved through the reaction of 9-ethyl-9H-carbazol-3-amine with bromoacetyl bromide, followed by further reactions to introduce diverse functional groups. mdpi.com

Table 2: Examples of N-Acylation and Condensation Reactions for Carbazole Derivatives

| Reagents | Starting Material | Product | Application/Significance | Reference |

| TFAA/H₃PO₄ | Carbazoles | N-acylated carbazoles | Anti-proliferative activities | rsc.org |

| Amides, Cyclic diaryliodonium triflates, CuI, diglyme | Diaryliodonium salt | N-Acyl carbazole | Versatile synthesis of N-heterocycles | nih.gov |

| Acetyl chloride, Aluminum chloride | 9-ethyl carbazole | 3-acetyl-9-ethyl carbazole | Intermediate for further derivatization | researchgate.net |

| Bromoacetyl bromide, Pyridine | 9-ethyl carbazole-3-amine | Carbazole acetamide | Synthesis of benzofuran-based carbazole derivatives | mdpi.com |

This table is interactive. Users can sort data by column headers.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.netacs.org It is widely used to construct C-C bonds in the synthesis of biaryls and other conjugated systems, including carbazole-containing molecules. derpharmachemica.com A common strategy for carbazole synthesis involves a Suzuki coupling to form a 2-nitrobiphenyl (B167123) derivative, which is then cyclized via a Cadogan reductive cyclization to afford the carbazole skeleton. derpharmachemica.comresearchgate.netnih.gov This two-step process allows for the regioselective installation of substituents. The Suzuki–Miyaura catalyst-transfer polycondensation (SCTP) has also been employed for the precise synthesis of polycarbazoles. nih.gov

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound, a diarylamine derivative, is typically achieved through cross-coupling reactions that form carbon-nitrogen bonds. The two most prominent and mechanistically studied methods for this type of transformation are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions provide powerful tools for the construction of the target molecule from appropriate precursors, such as a substituted carbazole and an aniline or an aryl halide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgnih.gov The reaction generally involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps: libretexts.orgnumberanalytics.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-9-phenyl-9H-carbazole or a dihalocarbazole derivative) to a low-valent palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate. numberanalytics.com

Amine Coordination and Deprotonation: The amine (e.g., aniline or a substituted aniline) then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form an amido-palladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the amido-palladium(II) complex, which forms the desired C-N bond of the product, this compound, and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. numberanalytics.com

An unproductive side reaction that can occur is β-hydride elimination from the palladium amide, which would lead to hydrodehalogenation of the arene and formation of an imine. wikipedia.org The choice of ligands, typically bulky, electron-rich phosphines, is crucial for the success of the Buchwald-Hartwig amination. These ligands stabilize the palladium catalyst, promote the desired reaction pathway, and can influence the scope of the reaction with respect to the coupling partners. wikipedia.org

Ullmann Condensation

The Ullmann condensation, a more traditional method, utilizes a copper catalyst to promote the formation of C-N bonds. wikipedia.org This reaction typically requires harsher conditions, such as high temperatures and polar aprotic solvents, compared to the palladium-catalyzed methods. wikipedia.org The Goldberg reaction is a specific type of Ullmann condensation for the formation of aryl amines. wikipedia.org

The mechanism of the Ullmann condensation is less definitively established than that of the Buchwald-Hartwig amination but is thought to involve the following general steps: wikipedia.orgorganic-chemistry.org

Formation of a Copper(I) Amide: The reaction is believed to proceed through the formation of a copper(I) amide from the amine starting material and the copper catalyst.

Reaction with Aryl Halide: This copper(I) amide then reacts with the aryl halide in what is essentially a metathesis reaction, forming the desired arylamine product and a copper(I) halide. wikipedia.org

Innovations in the Ullmann condensation have led to the development of milder reaction conditions, often through the use of ligands such as amino acids or diamines, which can accelerate the reaction and improve yields. researchgate.net These modified Ullmann-type reactions can be more cost-effective and environmentally friendly due to the use of copper, a more abundant and less expensive metal than palladium. nih.govmdpi.com

Derivatization Strategies and Molecular Modifications of the Carbazole Core

The carbazole core of this compound is a versatile scaffold that can be readily modified to tune its electronic, optical, and biological properties. Derivatization strategies often focus on the functionalization of the carbazole nitrogen (N9) and the various carbon positions of the aromatic rings (C1-C8).

Functionalization of the Carbazole Nitrogen (N9)

The nitrogen atom of the carbazole ring is a common site for derivatization. The introduction of different substituents at the N9 position can significantly impact the solubility, solid-state packing, and electronic properties of the resulting molecules. For instance, attaching bulky alkyl groups or additional aromatic moieties can prevent aggregation and enhance solubility in organic solvents.

Functionalization of the Carbazole Ring Carbons

The carbon atoms of the carbazole skeleton, particularly at the C2, C3, C6, and C7 positions, are amenable to a variety of chemical transformations. These modifications are crucial for extending the π-conjugation of the molecule, introducing specific functionalities, and building more complex molecular architectures.

Common derivatization strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are widely employed to introduce aryl, vinyl, and alkynyl groups, respectively, onto the carbazole backbone. The Stille coupling is another powerful method for creating carbon-carbon bonds. For example, a Stille coupling protocol has been used to synthesize 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, demonstrating the utility of this method in creating complex carbazole-containing structures. mdpi.com

C-H Activation/Functionalization: More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the carbazole core, avoiding the need for pre-functionalized starting materials. chim.it This strategy allows for the introduction of various functional groups, including alkyl, aryl, and others, at specific positions on the carbazole ring. For example, Pd(II)-catalyzed C(sp3)–H functionalization has been used to synthesize carbazole-based unnatural amino acids. rsc.org

Electrophilic Substitution: Friedel-Crafts acylation and alkylation can introduce acyl and alkyl groups, respectively, onto the electron-rich carbazole ring.

Introduction of Heterocyclic Moieties: The carbazole core can be linked to various heterocyclic rings to create hybrid molecules with unique properties. For instance, carbazole derivatives have been linked to triazoles, oxadiazoles, and pyrazoles. nih.gov

These derivatization strategies have led to the development of a vast library of carbazole-based materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors, as well as in medicinal chemistry due to the biological activity of many carbazole derivatives. researchgate.net

Interactive Data Table: Derivatization of the Carbazole Core

| Position | Derivatization Strategy | Introduced Functional Group/Moiety | Reference |

| C3 | Stille Coupling | 9-(2-ethylhexyl)-9H-carbazol-3-yl | mdpi.com |

| C(sp3)-H (side chain) | Pd(II)-catalyzed C-H Functionalization | Carbazole moiety | rsc.org |

| N/A | Hydrazine-carbothioamide formation | Thioamide and substituted benzamide | nih.gov |

| C1 | Rh(I)-catalyzed C-H Alkenylation | Alkyl group | chim.it |

| C1 | Rh(III)-catalyzed Grignard-type addition | Alkylated carbazole | chim.it |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment and connectivity of atoms within a molecule.

The ¹H-NMR spectrum of N,9-Diphenyl-9H-carbazol-2-amine is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the carbazole (B46965) core and the two distinct phenyl rings (one on the nitrogen at position 9 and one on the amine at position 2) will exhibit characteristic chemical shifts and coupling patterns.

Carbazole Protons: The protons on the carbazole skeleton will appear as a set of multiplets. The proton adjacent to the amine group and those near the ring fusion sites are expected to have distinct chemical shifts due to the electronic effects of the substituents.

N-Phenyl Protons: The protons of the phenyl group attached to the carbazole nitrogen (position 9) will typically show signals in the range of 7.3 to 7.6 ppm.

Amine-Phenyl Protons: The protons on the phenyl group of the secondary amine will also resonate in the aromatic region, with their exact positions influenced by the electron-donating nature of the amine.

Amine Proton (N-H): A broad singlet corresponding to the N-H proton of the secondary amine is expected. Its chemical shift can vary depending on the solvent and concentration, but it typically appears in the mid-range of the spectrum. The addition of D₂O would cause this peak to disappear, confirming its assignment. ipb.pt

Table 1: Expected ¹H-NMR Chemical Shift Ranges for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Carbazole, Phenyl) | 7.0 - 8.5 | Multiplets (m) |

| Amine Proton (N-H) | 5.0 - 8.0 (variable) | Broad Singlet (br s) |

The ¹³C-NMR spectrum provides complementary information by revealing the number of unique carbon environments in the molecule. For this compound, with a molecular formula of C₂₄H₁₈N₂, multiple signals are expected in the aromatic region (typically 100-150 ppm).

Carbazole Carbons: The spectrum will show distinct signals for the 12 carbons of the carbazole core. The carbons directly bonded to the nitrogen atoms (C-N) and the substituted carbon (C-2) will have characteristic chemical shifts. For a basic carbazole structure, quaternary carbons adjacent to the nitrogen typically appear around 140 ppm, while other aromatic carbons resonate between 110 and 126 ppm. rsc.orgchemicalbook.comrsc.org

Phenyl Carbons: The carbons of the two phenyl rings will also produce signals in the aromatic region. The ipso-carbons (the carbons directly attached to the nitrogen atoms) will have unique shifts compared to the ortho, meta, and para carbons.

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Carbazole Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C-H | 109 - 130 |

| Aromatic C-N (Carbazole) | 138 - 142 |

| Aromatic C-C (Quaternary) | 120 - 140 |

| Aromatic C attached to NH-Ph | 140 - 150 |

Solid-state NMR is a powerful tool for characterizing the structure of materials in their solid form. nih.gov For this compound, techniques like ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR are particularly valuable for probing the two distinct nitrogen environments. This method can differentiate between the sp²-hybridized nitrogen within the carbazole ring and the sp²-hybridized nitrogen of the exocyclic secondary amine. Furthermore, advanced techniques like ¹³C{¹⁴N} rotational-echo double-resonance (RESPDOR) can be used as an "attached nitrogen test" to definitively identify carbons directly bonded to nitrogen atoms, which is invaluable for confirming assignments in complex heterocyclic isomers. iastate.edunih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a molecule's elemental formula. measurlabs.comresearchgate.net

For this compound (C₂₄H₁₈N₂), the monoisotopic mass is 334.1470 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The mass spectrum would also show a characteristic fragmentation pattern, providing further structural evidence. Common fragmentation pathways might include the loss of phenyl groups or cleavage of the C-N bonds.

Table 3: HRMS Data and Predicted Fragments for this compound

| Species | Formula | Calculated m/z |

| [M]⁺ | [C₂₄H₁₈N₂]⁺ | 334.1470 |

| [M+H]⁺ | [C₂₄H₁₉N₂]⁺ | 335.1543 |

| [M-C₆H₅]⁺ | [C₁₈H₁₃N₂]⁺ | 257.1073 |

| [C₁₂H₉N]⁺ (Carbazole) | [C₁₂H₉N]⁺ | 167.0735 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretch: A key feature would be the stretching vibration of the secondary amine (N-H) group, typically appearing as a moderate to sharp peak in the range of 3350-3450 cm⁻¹.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ (e.g., 3050 cm⁻¹) are characteristic of C-H stretching in the aromatic rings. researchgate.net

C=C Aromatic Stretch: A series of peaks in the 1450-1600 cm⁻¹ region corresponds to the C=C stretching vibrations within the aromatic carbazole and phenyl rings.

C-N Stretch: The C-N stretching vibrations for aromatic amines typically appear in the 1250-1360 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-N | Stretch | 1250 - 1360 |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Visible) and emission (photoluminescence/fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. Carbazole-based compounds are well-known for their optoelectronic applications, stemming from their distinct absorption and emission characteristics. dergipark.org.tr

The UV-Vis absorption spectrum of this compound, typically measured in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), is expected to show strong absorption bands in the UV region. researchgate.net These bands arise from π-π* electronic transitions within the extended conjugated system of the carbazole core. The presence of the phenyl and amine substituents can modulate the energy levels, often leading to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted carbazole. mdpi.com

Upon excitation with UV light, the compound is expected to exhibit fluorescence. The emission spectrum will typically be a mirror image of the lowest energy absorption band. The wavelength of maximum emission (λₑₘ) and the fluorescence quantum yield are key parameters that characterize its potential for use in electronic devices.

Table 5: Typical Photophysical Properties of Carbazole Derivatives

| Property | Typical Range | Associated Transition |

| Absorption Maximum (λₐₑₛ) | 290 - 350 nm | π-π* |

| Emission Maximum (λₑₘ) | 350 - 450 nm | Fluorescence |

Ultraviolet-Visible (UV-Vis) Absorption Properties

The electronic absorption properties of this compound are dictated by the π-conjugated system of the carbazole core, further influenced by the N-phenyl and 2-amino-phenyl substituents. Generally, carbazole-based compounds exhibit strong absorption in the UV region. nih.gov Studies on the parent compound, 9-phenylcarbazole (B72232), show distinct absorption peaks at 243 nm and 296 nm. These absorptions are primarily attributed to π–π* electronic transitions within the aromatic carbazole framework. rsc.org

The introduction of substituents onto the carbazole ring can modulate these properties. For many carbazole derivatives, three main absorption regions are typically observed between 240 nm and 400 nm. rsc.org The absorption bands in the lower energy region, often around 340-365 nm, are associated with n–π* transitions involving the nitrogen atom's lone pair electrons and the conjugated system. rsc.org The presence of the diphenylamino group at the 2-position is expected to influence the intramolecular charge transfer (ICT) characteristics, potentially leading to shifts in the absorption maxima compared to the unsubstituted 9-phenylcarbazole.

| Compound | Absorption Maxima (λmax) | Solvent/State | Reference |

|---|---|---|---|

| 9-Phenylcarbazole | 243 nm, 296 nm | Not Specified | |

| General Carbazole Derivatives | 240-260 nm, 290-310 nm, 340-365 nm | THF | rsc.org |

| 2-Nitro-3-phenyl-9H-carbazole | ~350 nm (Broad) | CH2Cl2 | nih.gov |

Photoluminescence (PL) and Fluorescence Spectroscopy

Carbazole and its derivatives are well-known for their fluorescent properties, making them valuable components in optoelectronic materials. The fluorescence of this compound originates from the radiative decay of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The emission wavelength and intensity are sensitive to the molecular structure and the surrounding environment.

For instance, a related compound, carbazole-9-ylpropionic acid, displays emission maxima at 355 nm and 370 nm upon excitation at 295 nm and 340 nm, respectively. dss.go.th Other substituted carbazoles, such as 2-nitro-3-phenyl-9H-carbazole, show a dominant blue-violet emission with a broad peak around 400 nm when excited at 350 nm. nih.gov The photophysical properties can be significantly tuned by functionalization at the 3-, 6-, and 9-positions of the carbazole core. nih.gov The presence of the amino group in this compound is expected to impart significant charge-transfer character to the excited state, influencing its emission profile.

| Compound | Excitation Wavelength (λex) | Emission Maxima (λem) | Reference |

|---|---|---|---|

| Carbazole-9-ylpropionic acid | 340 nm | 370 nm | dss.go.th |

| 2-Nitro-3-phenyl-9H-carbazole | 350 nm | 400 nm | nih.gov |

| 4H-Benzo[def]carbazole Derivatives | Not Specified | 345–520 nm | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not extensively reported in the surveyed literature, its solid-state structure can be inferred from analyses of closely related analogues. uni.lu X-ray studies on various substituted carbazoles consistently show that the carbazole ring system is essentially planar. nih.gov

For example, the crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine reveals a nearly planar carbazole core with a maximum deviation of 0.039 Å. nih.gov In this structure, the phenyl rings attached to the main body are oriented at significant dihedral angles relative to the carbazole plane. nih.gov Similarly, the structure of 2′-(9H-carbazol-9-yl)-[1,1′-binaphthalen]-2-amine, which crystallizes in the monoclinic space group P21, provides further insight into the packing and conformation of complex carbazole derivatives. researchgate.netresearchgate.net It is expected that in the solid state, this compound would also feature a planar carbazole unit with the N-phenyl and 2-amino-phenyl groups twisted out of this plane. Intermolecular interactions, such as C-H···π stacking, are also likely to play a role in its crystal packing. nih.gov

Electrochemical Characterization Techniques

Electrochemical techniques are vital for determining the redox properties of this compound, which are crucial for its application in electronic devices. The electroactive nitrogen atoms within the carbazole and diphenylamine (B1679370) moieties serve as the primary redox centers. Carbazole derivatives are known for their hole-transporting capabilities and high photochemical stability. iieta.org

Cyclic voltammetry (CV) is the principal method used to investigate the redox behavior of 9-phenylcarbazole derivatives. The oxidation potential is sensitive to the nature and position of substituents on the carbazole ring. The parent 9-phenylcarbazole exhibits a reversible redox wave with a half-wave potential (E1/2) at +1.26 V. This process corresponds to the formation of a stable cation radical.

The introduction of an electron-donating amino group, as in this compound, is expected to lower the oxidation potential compared to the unsubstituted parent compound, making it easier to oxidize. The oxidation of unsubstituted 9H-carbazole occurs at a potential of +1.1 V/SCE. mdpi.com The presence of the additional diphenylamine moiety may introduce further redox processes at lower potentials. The electrochemical behavior of many carbazole derivatives is characterized by reversible or quasi-reversible oxidation peaks, indicating good electrochemical stability. iieta.org

| Compound | Redox Potential (V) | Process | Reference |

|---|---|---|---|

| 9-Phenylcarbazole | +1.26 (E1/2) | Reversible Oxidation | |

| 9H-Carbazole | +1.1 (Epeak) | Oxidation | mdpi.com |

| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | +1.12, +1.45 (Epeak) | Oxidation | scispace.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a principal tool for investigating the ground-state electronic properties of carbazole-based organic molecules. rsc.org These calculations are crucial for predicting the behavior of N,9-Diphenyl-9H-carbazol-2-amine in electronic devices. By modeling the electron density, DFT allows for the determination of key parameters that govern charge transport and electronic transitions.

For carbazole (B46965) derivatives, DFT calculations are employed to optimize the molecular geometry and to understand the spatial distribution of the frontier molecular orbitals. The carbazole moiety typically serves as an electron-donating unit, a characteristic that is central to its function in many organic electronic applications. rsc.orgresearchgate.net The addition of diphenylamine (B1679370) and phenyl groups at the N-9 and C-2 positions, respectively, significantly influences the electronic landscape of the molecule.

A critical aspect of DFT studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These frontier orbitals are directly involved in the electronic processes of a material. The HOMO level is associated with the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key indicator of the material's electronic and optical properties.

In carbazole-based materials intended for use as hole transport materials (HTMs) in devices like perovskite solar cells, a suitable HOMO level is required for efficient hole injection from the perovskite layer and effective hole transport to the electrode. nih.govacs.org The HOMO of this compound is expected to be primarily localized on the electron-rich carbazole and diphenylamine fragments, facilitating hole transport. researchgate.net Conversely, the LUMO is generally distributed over the aromatic system. The precise energy levels are sensitive to the specific molecular structure and substitutions. researchgate.net

Table 1: Representative Calculated HOMO/LUMO Energies for Carbazole Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Carbazole | -5.6 to -5.9 | -1.8 to -2.1 | ~3.5 - 3.8 | DFT/B3LYP |

| Carbazole-based HTMs | -5.0 to -5.4 | -1.9 to -2.3 | ~2.7 - 3.4 | DFT |

| Diphenylamine-substituted Carbazoles | -4.9 to -5.2 | -2.0 to -2.4 | ~2.5 - 3.2 | DFT |

Note: The values in this table are representative and sourced from studies on various carbazole derivatives. The exact values for this compound would require specific calculations.

DFT calculations are instrumental in predicting the electronic properties of this compound for optoelectronic applications, such as in Organic Light Emitting Diodes (OLEDs). The calculated HOMO and LUMO levels help in assessing the energy barriers for charge injection from adjacent layers in an OLED device, which is crucial for achieving high efficiency. acs.org

The carbazole core is known for its high triplet energy, making carbazole derivatives suitable as host materials for phosphorescent emitters, particularly for blue light emission. researchgate.net The high triplet energy prevents the back-transfer of energy from the phosphorescent guest to the host, leading to efficient light emission. Computational studies can predict the triplet energy level of this compound, guiding its potential use as a host material. rsc.org Furthermore, the charge transport properties, such as hole and electron mobilities, can be estimated from DFT calculations by analyzing the reorganization energy and electronic coupling between adjacent molecules. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, such as absorption and emission spectra, by simulating the response of the molecule to a time-dependent electric field. nih.gov

TD-DFT is crucial for predicting the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions (e.g., n→π* or π→π). nih.gov For carbazole derivatives, the lowest energy absorption is typically a π→π transition. The results of TD-DFT calculations can be correlated with experimental UV-Vis absorption and photoluminescence (PL) spectra to validate the computational model. nih.gov These calculations also provide insights into the mechanisms of fluorescence and phosphorescence.

Molecular Docking Studies and Intermolecular Interactions

While often associated with biological systems, molecular docking simulations can also be used to study the intermolecular interactions in the solid state of organic materials. These studies can predict the packing of molecules in a thin film, which in turn affects the charge transport properties. The interactions between adjacent this compound molecules, such as π-π stacking, influence the electronic coupling and, consequently, the charge mobility.

In the context of host-guest systems in OLEDs, docking studies can provide insights into the orientation and interaction of the this compound host with a dopant emitter molecule. This is important for optimizing energy transfer and device efficiency.

Quantum Mechanical Calculations for Structure-Property Relationships

For instance, the torsion angle between the phenyl group at the 9-position and the carbazole plane can affect the extent of π-conjugation and, therefore, the electronic properties. Similarly, the nature and position of substituents on the diphenylamine moiety can be tuned to modulate the HOMO/LUMO levels and the emission color. These computational studies provide a rational basis for the design of new materials with tailored properties.

Computational Analysis of Photophysical Parameters

Computational methods are extensively used to analyze various photophysical parameters of this compound. These parameters are essential for predicting its performance in optoelectronic devices.

Key photophysical parameters that can be computationally analyzed include:

Singlet-Triplet Energy Gap (ΔE_ST): This is a critical parameter for materials used in Thermally Activated Delayed Fluorescence (TADF) OLEDs. A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, enhancing the device's internal quantum efficiency. rsc.org

Oscillator Strength (f): This value, calculated by TD-DFT, indicates the probability of an electronic transition and is related to the intensity of the absorption band.

Radiative and Non-radiative Decay Rates: Computational models can provide estimates for the rates of fluorescence (k_r) and non-radiative decay (k_nr), which determine the photoluminescence quantum yield (PLQY).

Reorganization Energy: This parameter is crucial for estimating charge mobility. A lower reorganization energy for hole transport suggests that the molecule will have better hole-transporting capabilities. nih.gov

Advanced Applications in Optoelectronics and Organic Electronics

N,9-Diphenyl-9H-carbazol-2-amine as a Building Block in Organic Semiconductors

Carbazole-based molecules are foundational materials in the field of organic semiconductors. nih.govmdpi.com The carbazole (B46965) moiety is an electron-rich aromatic heterocycle known for its p-type (hole-transporting) characteristics, high photoconductivity, and robust chemical and thermal stability. nih.gov These properties make it an ideal building block for designing functional organic materials. The functionalization at various positions on the carbazole core (specifically the 2, 3, 6, 7, and 9 positions) allows for the fine-tuning of its electronic and optical properties. nih.govresearchgate.net

This compound incorporates both the carbazole unit and diphenylamine (B1679370) moieties, which are known for their strong electron-donating nature and stability. This combination enhances the hole-transporting capabilities of the resulting molecule. researchgate.net The synthesis of arylamine-based compounds featuring a carbazole moiety is a strategic approach to developing high-performance p-type organic semiconductors for devices like perovskite solar cells. ktu.edu Theoretical and experimental studies on poly(9H-carbazole) have confirmed its semiconducting properties, making it a viable, cheaper alternative to traditional metal-based electrodes in devices like biosensors. mdpi.com The design of such molecules is critical for creating durable and efficient transport layers in next-generation electronics. researchgate.net

Role in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used in Organic Light-Emitting Diodes (OLEDs) as hole-transporting materials, host materials for the emissive layer, and even as emitters themselves due to their high charge mobility and tunable photophysical properties. researchgate.netrsc.org

The primary function of a Hole-Transporting Material (HTM) in an OLED is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking electrons from passing to the anode. Carbazole derivatives excel in this role. ktu.edursc.org

The design of HTMs often involves creating molecules with high thermal and morphological stability to ensure the longevity and durability of the OLED device. mdpi.com A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine, a structure related to this compound, demonstrated high glass transition temperatures (Tg) between 148 and 165 °C, indicating excellent thermal stability. mdpi.com When these materials were incorporated into OLED devices, they significantly enhanced the current, power, and external quantum efficiencies compared to a reference device. mdpi.com The introduction of multiple diphenylamine or carbazole units can improve the amorphous state stability and hole-transport properties of these materials. mdpi.comresearchgate.net

Table 1: Performance of OLEDs with Carbazole-based HTMs

| HTM | Maximum Luminance (cd/m²) | Device Efficiency Enhancement | Reference |

|---|---|---|---|

| 4-(9H-carbazol-9-yl)triphenylamine derivatives | Not specified | Significant enhancement in current, power, and EQE | mdpi.com |

This table provides an interactive summary of the performance of OLEDs incorporating carbazole-based materials.

Carbazole derivatives are also vital as host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). A host material must have a triplet energy level higher than that of the phosphorescent guest emitter to ensure efficient energy transfer. Many carbazole derivatives possess a sufficiently high triplet energy (T1) to host red, green, or blue emitters. researchgate.net For instance, 4,4′-bis(9-carbazolyl)biphenyl (CBP) is a classic host with a triplet energy of 2.56 eV. rsc.org

Furthermore, by modifying the chemical structure, carbazole-based compounds can themselves act as emitters. Their emission color can be tuned across the visible spectrum. rsc.org For example, a new molecule based on carbazole and thiophene (B33073) rings was synthesized and shown to be a deep blue emitter with a high photoluminescence quantum yield (PLQY) of approximately 0.34 in solution. researchgate.net The introduction of different functional groups allows for precise control over the emission wavelength, making these compounds suitable for full-color display applications. researchgate.netrsc.org

Applications in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, carbazole derivatives have found significant application as electron donors and sensitizers in both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). nih.govresearchgate.net Their electron-rich nature and excellent hole-transport capabilities are key to their function in these devices. nih.gov

In DSSCs, carbazole-based dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor (typically TiO2). The design of these dyes often follows a Donor-π-Acceptor (D-π-A) architecture. nih.govepa.gov The carbazole unit serves as the electron donor, linked via a π-conjugated bridge to an electron acceptor group that anchors the dye to the semiconductor surface. epa.govresearchgate.net The performance of DSSCs is highly dependent on the molecular structure of the dye. For instance, a study of two push-pull carbazole-based molecules, CAR-TPA and CAR-THIOHX, yielded power conversion efficiencies (PCE) of 2.12% and 1.83%, respectively. researchgate.net Another sensitizer (B1316253) based on a hexahydrocarbazole donor achieved a PCE of 5.86%. researchgate.net

In OPVs, carbazole-based materials are used as the donor component in the bulk heterojunction (BHJ) active layer, often blended with a fullerene or non-fullerene acceptor. mdpi.com Computational and experimental studies focus on designing carbazole derivatives with optimized energy levels and absorption spectra to maximize light harvesting and charge separation. researchgate.net

Nonlinear Optics (NLO) Applications of Carbazole Derivatives

Nonlinear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical frequencies. Materials with significant NLO properties are crucial for applications in laser technology, optical communications, and data storage. researchgate.net Carbazole derivatives have emerged as promising NLO materials. tandfonline.comdu.ac.ir

The NLO response of a molecule is related to its molecular polarizability, which can be enhanced by creating a structure with strong electron donor and acceptor groups. tandfonline.com By substituting the carbazole ring with electron-withdrawing groups, it is possible to increase the molecular hyperpolarizability, a key parameter for NLO activity. researchgate.nettandfonline.com Theoretical studies using Density Functional Theory (DFT) are often employed to predict and refine the NLO properties of new carbazole-based chromophores. researchgate.netarabjchem.org Experimental techniques like the Z-scan method have been used to measure the NLO properties of synthesized carbazole compounds, confirming their potential for use in optical devices. du.ac.ir

Charge Transport Mechanisms and Device Performance Quantification

The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the materials used. For carbazole derivatives like this compound, the dominant charge transport mechanism is hole transport, facilitated by the electron-rich nature of the carbazole and triphenylamine (B166846) units. rsc.orgmdpi.com The mobility of these charge carriers is a critical parameter. While generally lower than in inorganic semiconductors, the hole mobility in carbazole-based materials is among the highest for organic compounds, making them effective HTMs. nih.govktu.edu

Device performance is quantified by a set of key metrics. For OLEDs, these include:

External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

Luminance (or Brightness): Measured in candelas per square meter (cd/m²).

Power Efficiency: Measured in lumens per watt (lm/W).

Commission Internationale de l'Éclairage (CIE) coordinates: Which define the color of the emitted light. rsc.org

For solar cells (OPVs and DSSCs), the key performance indicator is the Power Conversion Efficiency (PCE) , which is the percentage of solar energy converted into electrical energy. It is calculated from the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). nih.govrsc.org Studies have shown that modifying the structure of carbazole-based HTMs and sensitizers directly impacts these performance metrics by influencing factors like charge recombination rates, energy level alignment, and light-harvesting efficiency. nih.govmdpi.comrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 4-(9H-carbazol-9-yl)triphenylamine | - |

| 4,4′-bis(9-carbazolyl)biphenyl | CBP |

| 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline | CZPT |

| (E)-3-(6-bromo-9-phenyl-9H-carbazol-3-yl)-2-cyanoacrylic acid | BPCA |

| CAR-TPA | - |

| CAR-THIOHX | - |

| 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole | - |

| Poly(9H-carbazole) | polyCz |

| Diphenylamine | - |

Research on Photocatalytic Applications

The unique electronic and photophysical properties of carbazole-based compounds have positioned them as highly valuable materials in the field of photocatalysis. Their strong electron-donating nature, coupled with tunable redox potentials, makes them ideal candidates for facilitating a variety of chemical transformations powered by visible light. Research in this area has explored their function as potent photoreductants, their role in fundamental processes like single-electron transfer, and their application in complex organic reactions and the development of advanced catalyst systems.

Sensing Applications and Fluorescent Probes

Investigation of Fluorescent Properties for Biological Imaging

The investigation into the fluorescent properties of carbazole (B46965) derivatives is crucial for their application in biological imaging. These compounds are known for their strong fluorescence and the ability to tune their emission wavelengths through chemical modifications. The carbazole nucleus acts as an excellent fluorophore, and the introduction of various functional groups can significantly alter its photophysical characteristics.

While specific research on the biological imaging applications of N,9-Diphenyl-9H-carbazol-2-amine is not extensively documented in publicly available literature, the general principles of carbazole-based fluorophores can be applied. The amine group at the 2-position of the carbazole ring in This compound can serve as a site for further functionalization, allowing for the attachment of targeting moieties or groups that respond to specific biological analytes. This functionalization is a key strategy in the design of targeted fluorescent probes for imaging specific cellular components or processes.

The phenyl groups attached to the nitrogen atoms of the carbazole and the amine can influence the molecule's solubility and potential for π-π stacking interactions with biological macromolecules, which can, in turn, affect its fluorescent properties upon binding.

Carbazole Derivatives as Fluorescent Probes

Carbazole derivatives have emerged as a versatile platform for the development of fluorescent probes for a wide array of analytes. Their inherent fluorescence can be modulated by various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), upon interaction with a target species. This modulation of the fluorescence signal forms the basis of their sensing capability.

Researchers have successfully designed and synthesized carbazole-based fluorescent probes for the detection of metal ions, anions, and biologically relevant small molecules. nih.govnih.govnih.gov The design strategy often involves coupling the carbazole fluorophore to a specific recognition unit that selectively binds to the analyte of interest.

For instance, carbazole derivatives incorporating amide groups have been shown to be effective in detecting metal ions like Co²⁺, Ni²⁺, and Cu²⁺ through a "turn-off" fluorescence mechanism. nih.gov In these sensors, the binding of the metal ion to the amide-containing receptor part of the molecule quenches the fluorescence of the carbazole unit. The detection limits for these ions were reported to be in the micromolar range, highlighting the sensitivity of such probes. nih.gov

The following table summarizes the performance of a phenylalanine-containing carbazole-based fluorescent chemosensor for the detection of various metal ions.

| Metal Ion | Detection Limit (µM) |

| Co²⁺ | 4.78 |

| Ni²⁺ | 3.50 |

| Cu²⁺ | 5.17 |

| Table 1: Detection limits of a carbazole-based fluorescent chemosensor for different metal ions. Data sourced from a study on phenylalanine-embedded carbazole-based fluorescent 'turn-off' chemosensors. nih.gov |

Furthermore, the introduction of hydroxyl groups onto the carbazole skeleton has led to the development of fluorescent sensors for anions such as fluoride (B91410) and chloride. nih.gov The sensing mechanism in these cases often relies on the formation of hydrogen bonds between the hydroxyl and pyrrolic nitrogen protons of the carbazole and the target anion, leading to a "turn-on" fluorescence response. nih.gov

Chemo/Biosensing Capabilities of this compound Analogs

While specific studies on the chemo/biosensing capabilities of This compound itself are limited, the potential of its analogs can be inferred from the broader research on carbazole-based sensors. The presence of the amine group in This compound is a critical feature that can be exploited for developing new sensors. This amine group can act as a recognition site itself or be chemically modified to introduce other recognition moieties.

Analogs of This compound could be designed for a variety of sensing applications. For example, by acylating the amine group with a receptor for a specific analyte, a selective chemosensor can be constructed. The binding of the analyte to this receptor could then induce a change in the fluorescence of the carbazole core.

Carbazole-based sensors have also been developed for the detection of reactive oxygen species (ROS), which are important biomarkers for various pathological conditions. nih.govnih.govrsc.org The electron-rich nature of the carbazole ring makes it susceptible to oxidation by certain ROS, which can lead to a change in its fluorescence. Analogs of This compound could potentially be explored for this purpose.

The following table provides examples of carbazole derivatives and their sensing applications for different analytes.

| Carbazole Derivative Type | Analyte | Sensing Mechanism |

| Phenylalanine-embedded carbazole | Co²⁺, Ni²⁺, Cu²⁺ | Fluorescence quenching |

| 1-Hydroxycarbazole | F⁻, Cl⁻ | Fluorescence enhancement |

| 1,8-Diamidocarbazole with nitro groups | Basic anions | Colorimetric and fluorescence changes |

| Table 2: Examples of carbazole-based fluorescent sensors and their target analytes. Data compiled from various studies on carbazole-based chemosensors. nih.govnih.govmdpi.com |

Structure Activity Relationships and Molecular Design Principles

Impact of Phenyl Substitutions on Electronic and Optical Properties

Substitutions on the phenyl rings, particularly the N-phenyl and 9-phenyl groups, profoundly influence the electronic and optical behavior of carbazole (B46965) derivatives. The electronic nature of these substituents can tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the energy gap and, consequently, the absorption and emission spectra. nih.govresearchgate.net

The introduction of an additional chemical bond between the phenyl groups of carbazolyl units, for instance, leads to distinct hypsochromic (blue) shifts in the UV-visible absorption bands. nih.gov This indicates a shorter effective conjugation length and results in a wider band gap, a key factor for achieving high triplet energy in host materials for phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov Conversely, replacing alkyl groups at the 9H-carbazole position with a phenyl group is a known strategy to tune the HOMO level. researchgate.net Stronger electron-donating substituents can enhance the conjugation of the structure, leading to a red shift in absorption. researchgate.net

A systematic study on 9-phenyl-9H-carbazole derivatives, where the o-carborane (B102288) cage is attached at the C3-position and various functional groups (–F, –H, –CH3, and –C(CH3)3) are introduced at the para-position of the 9-phenyl ring, demonstrates this principle effectively. nih.gov The electron-donating ability of the substituent on the 9-phenyl ring was found to directly correlate with the efficiency of the intramolecular charge-transfer (ICT) based radiative decay. nih.gov As the electron-donating strength increases (from -F to -C(CH3)3), the quantum yields and radiative decay constants are progressively enhanced. nih.gov This suggests that an electron-rich carbazole moiety accelerates the ICT radiative decay pathway. nih.gov

The isomeric positioning of phenyl-carbazole units also impacts molecular rigidity and photophysical properties. rsc.org The choice between a 3-yl-9-phenyl-9H-carbazole (CzP) and a 9-(o-phenyl)-9H-carbazole (PCz) as a donor unit connected to an acceptor can influence the triplet energy and energy transfer capabilities, which is critical for their application as hosts in PhOLEDs. rsc.orgresearchgate.net

| Compound/Substituent | Impact on Electronic/Optical Properties | Application Implication | Source |

| Phenyl-phenyl linkage | Leads to hypsochromic (blue) shift in absorption, higher band gap energy. | Useful for high triplet energy host materials in PHOLEDs. | nih.gov |

| Electron-donating groups on 9-phenyl ring | Enhances ICT-based radiative decay; increases quantum yield. | Accelerates radiative decay for more efficient light emission. | nih.gov |

| Phenyl-carbazole isomers (e.g., CzP vs. PCz) | Influences molecular rigidity, triplet energy, and energy transfer. | Can be selected to optimize host performance for specific emitters (e.g., red PhOLEDs). | rsc.org |

| Chloro-substitution | Does not significantly shift absorption and fluorescence bands. | Minimal impact on emission color. | nih.gov |

Influence of Functionalization on Photophysical Properties

Functionalization is a powerful tool to modulate the photophysical properties of carbazole derivatives. Attaching different functional groups can alter emission color, quantum efficiency, and excited-state dynamics like thermally activated delayed fluorescence (TADF).

The photophysical properties of donor-acceptor (D-A) dyads based on 9-phenyl-9H-carbazole are dramatically affected by the electronic environment of both the donor and acceptor moieties. nih.gov In a study of o-carboranyl luminophores, introducing electron-donating groups (like methyl or tert-butyl) at the para-position of the 9-phenyl ring of the carbazole donor enhanced the ICT-based radiative decay process. nih.gov This enhancement was observed in the progressive increase of photoluminescence quantum yields (PLQY) and radiative decay constants (k_r) with the increasing electron-donating ability of the substituent. nih.gov

Table 8.2.1: Photophysical Data for Functionalized 9-Phenyl-9H-carbazole-based o-carboranyl Compounds Data observed in the film state (5 wt% doped in PMMA).

| Compound | Substituent on 9-Phenyl Ring | Emission Max (λ_em) [nm] | PL Quantum Yield (Φ_em) [%] | Observed Lifetime (τ_obs) [ns] | Radiative Decay Constant (k_r) [10^7 s^-1] | Non-radiative Decay Constant (k_nr) [10^7 s^-1] |

|---|---|---|---|---|---|---|

| 1F | -F | 525 | 2.5 | 118.0 | 0.21 | 8.3 |

| 2P | -H | 525 | 4.8 | 105.1 | 0.46 | 9.1 |

| 3M | -CH₃ | 527 | 7.9 | 98.6 | 0.80 | 9.3 |

| 4T | -C(CH₃)₃ | 530 | 12.3 | 90.8 | 1.35 | 9.6 |

Source: Adapted from nih.gov

This trend clearly demonstrates that an electron-rich aromatic system coupled with the o-carborane acceptor leads to more efficient radiative decay. nih.gov

Furthermore, the choice of substituents on the carbazole core and the nature of the acceptor group in D-A-π-A systems can control the emission color. For instance, in a series of carbazole-π-imidazole derivatives, using a twisted phenylimidazole acceptor resulted in a wider band-gap and deeper blue emission compared to a more conjugated phenanthroimidazole acceptor. nih.gov In the same study, a bulky tert-butyl group on the carbazole donor was more effective at preventing the intramolecular charge transfer (ICT) process than a methoxy (B1213986) group, leading to a higher PLQY. nih.gov Functionalization can also induce specific photophysical phenomena; for example, benzoyl-carbazole exhibits solvent-dependent TADF, which is attributed to the stabilization of the charge transfer S1 state in polar solvents. rsc.org

Rational Design for Enhanced Performance in Specific Applications

The principles of structure-activity relationships are applied in the rational design of N,9-Diphenyl-9H-carbazol-2-amine derivatives for targeted applications, most notably in organic electronics like OLEDs. The goal is to create molecules with optimized properties such as high thermal stability, appropriate energy levels for charge injection/transport, and high emission efficiency. mdpi.comresearchgate.net

For Hole Transporting Materials (HTMs), a common design strategy involves incorporating the rigid and highly stable carbazole moiety to improve the weak thermal stability of triphenylamine (B166846). mdpi.comresearchgate.net By conjugating different carbazole or triphenylamine units to a core structure like 4-(9H-carbazol-9-yl)triphenylamine, amorphous materials with high glass transition temperatures (Tg) can be achieved, which is crucial for device longevity. mdpi.comresearchgate.net

In the design of emitters, especially for deep-blue OLEDs, a bipolar D-π-A structure is an effective approach. nih.gov Here, the carbazole unit acts as the donor, an electron-withdrawing group like imidazole (B134444) serves as the acceptor, and a π-bridge such as biphenyl (B1667301) is used to mediate the interaction between them. nih.gov The design must carefully balance the electronic properties to achieve a wide band-gap for blue emission while ensuring efficient charge injection. nih.gov For example, the device based on BCzB-PPI, a derivative featuring a t-butylated carbazole donor and a phenanthroimidazole acceptor, achieved deep-blue emission with CIE coordinates of (0.159, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

For host materials in PhOLEDs, the rational design focuses on achieving a high triplet energy (E_T) to efficiently confine the excitons on the phosphorescent guest emitter. rsc.org This is often achieved by creating structures with a high band gap. nih.gov Donor-Acceptor-Donor (D-A-D) designs, such as DBTS-CzP, have been shown to be highly effective. In one case, a co-host system using DBTS-CzP yielded a red PhOLED with a peak EQE of 21.7% and a low turn-on voltage of 2.2 V, highlighting the success of specific molecular design. rsc.org The concept of regenerative cyclization also offers a rational pathway to design and synthesize novel classes of N-heterocyclic compounds. researchgate.netnih.gov

Steric and Electronic Effects of Substituents on Carbazole Reactivity and Stability

The N-9 position is particularly important. The presence of a directing group at this position can control the regioselectivity of further functionalization reactions. For example, installing a pyrimidine (B1678525) directing group at the N-9 position of carbazole can guide Rh-catalyzed C-H alkylation specifically to the C1 and C8 positions. chim.it

Steric hindrance plays a crucial role in both stability and reactivity. In donor-acceptor systems, bulky phenyl groups attached to an amine can create a twisted structure. researchgate.net This twisting can disrupt conjugation and make non-radiative decay pathways less favorable, thereby enhancing fluorescence. researchgate.net Similarly, bulky groups can prevent intermolecular interactions and aggregation in the solid state, which is beneficial for maintaining high emission efficiency in thin films. rsc.org

Electronically, substituents can significantly alter the electrochemical properties and stability of carbazole derivatives. In a study of N-substituted carbazoles functionalized with azomethine bonds, the substitution of fluorine atoms (an electron-withdrawing group) led to an anodic shift of the oxidation potential compared to derivatives with electron-donating methyl groups. researchgate.net This indicates that the fluorinated monomer is harder to oxidize. The stability of the resulting conductive polymers was also affected by these substitutions, with the unsubstituted polymer film showing higher optical contrast and better electrochemical stability than the methyl-substituted version. researchgate.net The inherent high thermal stability of the carbazole unit itself is a key feature, which can be imparted to less stable molecules like triphenylamine upon incorporation. mdpi.comresearchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

While established methods for synthesizing carbazole-based amines exist, the future lies in developing more efficient, cost-effective, and environmentally friendly synthetic pathways. Research is moving beyond traditional multi-step reactions that may have low yields or require harsh conditions.

Emerging trends in synthesis include:

Advanced Coupling Reactions: Modern cross-coupling reactions are central to constructing the core structure of these molecules. Suzuki and Buchwald-Hartwig amination reactions are being refined with new generations of palladium catalysts to improve yields and expand the scope of possible molecular modifications. piche.org.pkmdpi.comacs.org For instance, the synthesis of carbazole-terminated hole-transporting materials (HTMs) has been successfully achieved using palladium-catalyzed Buchwald-Hartwig amination. acs.org Similarly, Suzuki coupling reactions have been employed to create novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives. mdpi.com

Process Simplification: A key goal is to reduce the number of synthetic steps. The development of one-step condensation reactions, such as the synthesis of carbazole-based enamine HTMs, represents a significant advance. researchgate.net This particular method is highly attractive as it avoids expensive catalysts and complex purification processes like column chromatography, which can dramatically lower the production cost compared to commercially available materials. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation is being explored to accelerate reaction times and improve yields for carbazole (B46965) derivatives. piche.org.pk This technique has been successfully applied to prepare amide carbazole derivatives from 9H-carbazole. piche.org.pk

| Synthetic Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. | Synthesis of carbazole-terminated HTMs. | acs.org |

| Suzuki Coupling | Palladium-catalyzed C-C bond formation to link aryl groups. | Preparation of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine. | mdpi.com |

| Enamine Condensation | Single-step reaction, no expensive catalysts, simple purification. | Synthesis of the low-cost HTM V950 for perovskite solar cells. | researchgate.net |

| Stille Coupling | Palladium-catalyzed coupling of organostannanes with organic halides. | Synthesis of 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. | mdpi.com |

Integration into Hybrid Organic-Inorganic Materials

A major trend is the incorporation of carbazole derivatives like N,9-Diphenyl-9H-carbazol-2-amine as a critical component in hybrid organic-inorganic devices, most notably perovskite solar cells (PSCs). nih.gov These hybrid materials combine the superior charge transport of organic molecules with the exceptional light-absorbing properties of inorganic perovskites. nih.govumasscreate.net

In PSCs, carbazole derivatives primarily function as hole-transporting materials (HTMs). The HTM's role is to efficiently extract positive charges (holes) from the perovskite layer and transport them to the electrode, which is crucial for high power conversion efficiency (PCE). ktu.edu Carbazole-based HTMs are a promising alternative to the expensive and commonly used spiro-OMeTAD. nih.gov Research focuses on designing carbazole HTMs with suitable energy levels that align with the valence band of the perovskite absorber to ensure efficient hole injection. acs.org For example, a simple carbazole-based enamine, V950, when used as the HTM in a PSC, enabled the device to achieve a high PCE of nearly 18%. researchgate.net Another study on carbazole-terminated isomeric HTMs yielded PSCs with efficiencies up to almost 18% and improved stability over the standard spiro-OMeTAD. acs.org

Beyond solar cells, these materials are being integrated into other hybrid systems like quantum dot light-emitting diodes (QLEDs), where a carbazole-based molecule can serve as an effective host for the quantum dot emitters, facilitating efficient energy transfer. researchgate.net

| Carbazole-Based HTM | Device Structure | Power Conversion Efficiency (PCE) | Key Finding | Reference |

|---|---|---|---|---|

| V950 (Enamine-based) | Perovskite Solar Cell | ~18% | Low-cost synthesis leads to high-efficiency devices. | researchgate.net |

| V1209, V1221, V1225 (Isomeric) | Perovskite Solar Cell | Up to ~18% | Demonstrated better stability compared to spiro-OMeTAD. | acs.org |

| Cz4FS (Host Material) | Quantum Dot LED (QLED) | 2.3% (EQE) | Excellent energy transfer from the carbazole host to CdSeS/ZnS quantum dots. | researchgate.net |

Advanced Characterization Techniques for In-Situ Studies

Understanding the dynamic processes within an operating electronic device is critical for improving its performance and stability. A significant future trend is the application of advanced characterization techniques for in-situ and operando studies of devices incorporating carbazole-based materials. These techniques allow researchers to observe electronic behavior, charge transport, and material degradation in real-time.

Future research will increasingly rely on:

Spectroscopic Analysis During Operation: Techniques like in-situ electroluminescence (EL) and photoluminescence (PL) spectroscopy are used to monitor changes in the emission properties of materials under electrical or optical stress. acs.org For example, studies on OLEDs with carbazole-based layers have observed spectral shifts and the appearance of new emission bands during operation, indicating chemical degradation of the material. acs.org

Transient Spectroscopy: Time-resolved spectroscopic methods, such as transient absorption spectroscopy, provide insights into the dynamics of excitons and charge carriers on timescales ranging from femtoseconds to milliseconds. This is crucial for understanding charge separation, transport, and recombination processes at the interfaces between the carbazole HTL and other layers.

In-Situ Monitoring of Film Properties: The physical and chemical integrity of the material layers during device operation is critical. In-situ quartz crystal microbalance (QCM) can be used to monitor the deposition of material layers with high precision. acs.org Furthermore, techniques like Fourier Transform Infrared (FTIR) spectroscopy are used to study the chemical bonds within the material, revealing that the degradation of aromatic amines like carbazoles can be linked to the cleavage of relatively weak carbon-nitrogen (C-N) bonds under operational stress. acs.org

Development of Multifunctional Carbazole-Based Materials

The paradigm of material design is shifting from single-function molecules to multifunctional materials that can perform several roles within a single device layer. This approach simplifies the device architecture, reduces manufacturing complexity, and can lower costs. researchgate.net The carbazole scaffold is an ideal platform for this "molecular engineering" due to its versatile functionalization sites (the 2, 3, 6, 7, and 9 positions). nih.gov

Emerging trends in this area include:

Bipolar Materials: By chemically modifying the carbazole core with both electron-donating and electron-accepting groups, it is possible to create bipolar materials that can transport both holes and electrons. nih.govresearchgate.net This is highly desirable for OLEDs, as a single layer of a bipolar host material can improve the charge balance within the emissive layer, leading to higher efficiency. rsc.org For instance, derivatives of carbazole with oxadiazole (an electron-accepting unit) demonstrate efficient bipolar charge transport. nih.govresearchgate.net

Emissive Host Materials: Carbazole derivatives are being designed to function simultaneously as a host material and an emitter. A key strategy involves maintaining the high triplet energy and good hole-transporting ability of the carbazole unit while tuning its emissive properties. rsc.org

Single-Molecule-Based Devices: A recent study reported a molecule based on 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS) that could be used as a fluorescent emitter, a host material for QLEDs, and as an acceptor in an exciplex-based emissive layer. researchgate.net This highlights the potential to build complex heterostructures from a single, versatile molecular motif.

| Material Type | Functionalities | Example Compound/Class | Potential Advantage | Reference |

|---|---|---|---|---|